molecular formula C7H12O3 B3279746 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde CAS No. 699-13-8

2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde

Cat. No.: B3279746
CAS No.: 699-13-8
M. Wt: 144.17 g/mol
InChI Key: PILOIBFMHGPQOL-UHFFFAOYSA-N
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Description

2-((Tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde is an organic compound with the molecular formula C7H12O3. It is a pale-yellow to yellow-brown sticky oil to semi-solid substance. This compound is known for its utility in organic synthesis, particularly in the formation of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde typically involves the protection of aldehydes using tetrahydropyranyl (THP) groups. One common method is the reaction of acetaldehyde with dihydropyran in the presence of an acid catalyst. The reaction proceeds as follows:

    Reactants: Acetaldehyde and dihydropyran.

    Catalyst: Acid catalyst such as p-toluenesulfonic acid.

    Conditions: The reaction is carried out at room temperature.

    Product: this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: The THP group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products

    Oxidation: 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid.

    Reduction: 2-((tetrahydro-2H-pyran-2-yl)oxy)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((Tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a protecting group for aldehydes in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and fragrances.

Mechanism of Action

The mechanism of action of 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde primarily involves its role as a protecting group. The THP group stabilizes the aldehyde functionality, preventing unwanted reactions during synthetic processes. The protection is achieved through the formation of a cyclic acetal, which can be easily removed under acidic conditions to regenerate the aldehyde.

Comparison with Similar Compounds

Similar Compounds

    2-((tetrahydro-2H-pyran-2-yl)oxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-((tetrahydro-2H-pyran-2-yl)oxy)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

2-((Tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde is unique due to its specific use as a protecting group for aldehydes. Its ability to form stable cyclic acetals makes it particularly valuable in synthetic organic chemistry, where selective protection and deprotection of functional groups are crucial.

Properties

IUPAC Name

2-(oxan-2-yloxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-4-6-10-7-3-1-2-5-9-7/h4,7H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILOIBFMHGPQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251952
Record name 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-13-8
Record name 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Tetrahydro-2-pyranyloxy)-propene (20 g, 0.14 mole) was dissolved in dichloro-methane (250 ml). Ozone was bubbled into the solution at -78° C. for about 3 hours until the solution turned blue. Warmed to room temperature and zinc powder (20 g) was added. Acetic acid (20 ml) and water (3 ml) were added slowly with cooling in ice bath. The reaction mixture was further stirred for 2 hours at room temperature and then extracted with dichloromethane. The extract was washed with sodium bicarbonate aqueous solution (10 ml×2), dried over anhydrous magnesium sulfate, concentrated. The crude product was distilled under vacuum (62°-64° C./2 mmHg) gave colorless oil (13.72 g, 68%). 2-(Tetra-hydro-2-pyranyloxy)-propene was directly prepared from allyl alcohol and dihydropyran in the presence of a small amount of p-toluenesulfonic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Reactant of Route 2
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Reactant of Route 3
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Reactant of Route 4
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Reactant of Route 5
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Reactant of Route 6
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde

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